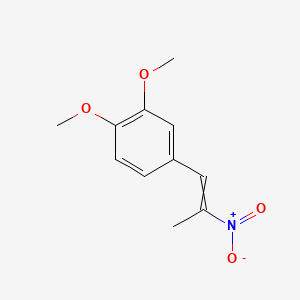
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene
Overview
Description
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . It is characterized by the presence of two methoxy groups and a nitro group attached to a styrene backbone. This compound is typically found as a yellow crystalline solid and is known for its applications in organic synthesis and research.
Preparation Methods
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene can be synthesized through various methods. One common synthetic route involves the nitration of 3,4-dimethoxystyrene using nitric acid and a nitro source in an appropriate solvent . Another method is the Henry reaction, where benzaldehyde and nitromethane react to form the nitrostyrene compound . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene undergoes several types of chemical reactions, including:
Reduction: This compound can be reduced to form amines using reducing agents such as lithium aluminium hydride.
Oxidation: It can be oxidized to form corresponding nitro compounds.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include nitric acid for nitration, lithium aluminium hydride for reduction, and various catalysts for substitution reactions. Major products formed from these reactions include amines, nitro compounds, and substituted styrenes.
Scientific Research Applications
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene involves its interaction with molecular targets and pathways. It can inhibit certain enzymes and proteins, leading to various biological effects. For example, it has been shown to inhibit platelet aggregation and protein tyrosine phosphorylation . The exact molecular targets and pathways are still under investigation, but its effects are believed to be concentration-dependent.
Comparison with Similar Compounds
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene can be compared with other similar compounds, such as:
Beta-nitrostyrene: This compound has a similar structure but lacks the methoxy groups.
3,4-Methylenedioxy-beta-nitrostyrene: Known for its inhibitory effects on enzymes and proteins, it is used in biological research.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
1,2-dimethoxy-4-(2-nitroprop-1-enyl)benzene |
InChI |
InChI=1S/C11H13NO4/c1-8(12(13)14)6-9-4-5-10(15-2)11(7-9)16-3/h4-7H,1-3H3 |
InChI Key |
JGFBGRHDJMANRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














